

Spectroscopic Profile of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2- <i>IODO</i> -5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Compound Name:	
Cat. No.:	B1344794

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral characteristics of **2-Iodo-5-(trifluoromethyl)benzyl alcohol**, a key intermediate in pharmaceutical and materials science research. While specific experimental data for this compound is not publicly available, this document extrapolates likely spectral features based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Iodo-5-(trifluoromethyl)benzyl alcohol**. These predictions are based on the analysis of structurally similar molecules.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	d	1H	Ar-H (H6)
~ 7.6 - 7.8	dd	1H	Ar-H (H4)
~ 7.2 - 7.4	d	1H	Ar-H (H3)
~ 4.7	s	2H	-CH ₂ OH
Variable	br s	1H	-CH ₂ OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 142	C-I
~ 139	C-CH ₂ OH
~ 135	Ar-CH
~ 130 (q, J ≈ 33 Hz)	C-CF ₃
~ 128	Ar-CH
~ 125 (q, J ≈ 4 Hz)	Ar-CH
~ 123 (q, J ≈ 272 Hz)	-CF ₃
~ 95	C-I
~ 65	-CH ₂ OH

Solvent: CDCl₃. The quartet (q) multiplicity for carbons attached to or near the -CF₃ group is due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
~ 3300 - 3400	O-H	Alcohol, broad
~ 3050 - 3100	C-H	Aromatic, stretch
~ 2850 - 2950	C-H	Aliphatic, stretch
~ 1600, 1470	C=C	Aromatic ring, stretch
~ 1320	C-F	Trifluoromethyl, stretch
~ 1050 - 1150	C-O	Alcohol, stretch
~ 700 - 800	C-I	Iodo group, stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Fragment Ion
302	[M] ⁺ (Molecular Ion)
284	[M - H ₂ O] ⁺
175	[M - I] ⁺
157	[M - I - H ₂ O] ⁺
145	[C ₇ H ₄ F ₃] ⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

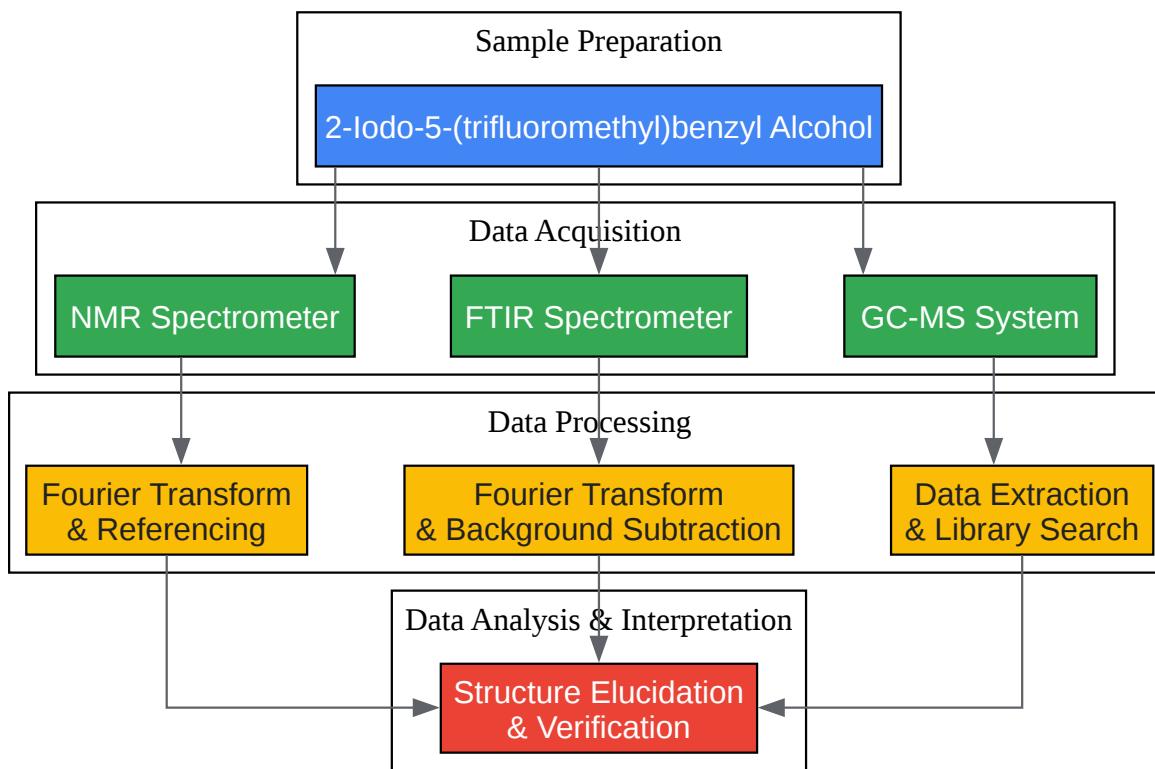
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

- Sample Preparation: Approximately 5-10 mg of **2-Iodo-5-(trifluoromethyl)benzyl alcohol** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16-32.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30).
 - Number of Scans: 1024-4096.
 - Spectral Width: -10 to 220 ppm.
 - Relaxation Delay: 2 seconds.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
- Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977A MSD).
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: 40-500 amu.
 - Source Temperature: 230 °C.
- Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is compared with known

fragmentation behaviors of similar compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Iodo-5-(trifluoromethyl)benzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344794#2-iodo-5-trifluoromethyl-benzyl-alcohol-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com